molecular formula C20H35NO18S B584202 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside CAS No. 153153-62-9

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside

Cat. No.: B584202
CAS No.: 153153-62-9
M. Wt: 609.549
InChI Key: SQDFRWJUKVCUOT-UHHKXACBSA-N
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Description

This compound (CAS: 153153-62-9) is a sulfated trisaccharide derivative with a D-glucopyranoside backbone modified at three key positions:

  • C2: Substituted with an acetamido group (2-acetamido-2-deoxy).
  • C4: Linked to a 3-sulfo-α-D-galactopyranosyl residue via an O-glycosidic bond.
  • C3: Attached to an α-L-fucopyranosyl group.

Its structural complexity confers unique biochemical properties, particularly in glycoconjugate interactions. The sulfated galactose moiety enhances anionic charge, which is critical for binding to lectins and other carbohydrate-recognizing proteins involved in immune responses and pathogen adhesion .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFRWJUKVCUOT-UHHKXACBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetamido-2-deoxy-4-O-(3-sulfo-α-D-galactopyranosyl)-3-O-(α-L-fucopyranosyl)-D-glucopyranoside, commonly referred to as a sulfated oligosaccharide, is a complex carbohydrate that exhibits a variety of biological activities. Its structural complexity, characterized by the presence of fucose and galactose residues along with sulfation, suggests significant roles in biological processes such as cell signaling, immune response, and microbial interactions.

  • Molecular Formula : C20_{20}H35_{35}N1_{1}O18_{18}S
  • Molecular Weight : 609.55 g/mol
  • CAS Number : 153153-62-9

Antimicrobial Properties

Research indicates that sulfated oligosaccharides like this compound can exhibit antimicrobial activity. Specifically, they may inhibit the growth of certain pathogens by interfering with their ability to adhere to host cells. For instance, studies have shown that similar sulfated carbohydrates can prevent the adhesion of bacteria such as Escherichia coli and Staphylococcus aureus to epithelial cells, thereby reducing infection rates.

Immunomodulatory Effects

Sulfated oligosaccharides are known to modulate immune responses. This compound can potentially enhance the activity of immune cells such as macrophages and dendritic cells. For example, studies have demonstrated that sulfated carbohydrates can stimulate the production of pro-inflammatory cytokines, which play a crucial role in the immune response against infections.

Role in Gut Microbiota

The compound may also influence gut microbiota composition. Human milk oligosaccharides (HMOs), structurally related to this compound, are known to promote the growth of beneficial gut bacteria such as Bifidobacteria. This suggests that 2-acetamido-2-deoxy-4-O-(3-sulfo-α-D-galactopyranosyl)-3-O-(α-L-fucopyranosyl)-D-glucopyranoside could similarly support gut health by fostering beneficial microbial communities.

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted by Kitaoka et al. (2005) demonstrated that sulfated oligosaccharides derived from human milk exhibited significant inhibitory effects on pathogenic bacteria. The study highlighted that these compounds could be used in therapeutic applications to prevent bacterial infections in neonates.
  • Immunomodulation Research :
    • Research published in the Journal of Immunology indicated that sulfated carbohydrates could enhance macrophage activation and promote a Th1 immune response. This suggests potential applications in vaccine development or immunotherapy.
  • Gut Health Implications :
    • A review article on human milk oligosaccharides noted their role in promoting Bifidobacteria growth and modulating gut microbiota diversity. The implications for using similar sulfated oligosaccharides as prebiotics were discussed, suggesting a pathway for improving gut health and immune function.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibits adhesion of pathogens to host cellsKitaoka et al., 2005
ImmunomodulatoryStimulates cytokine productionJournal of Immunology
Supports Gut HealthPromotes growth of beneficial bacteriaReview on HMOs

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Acetamido and Sulfation Patterns

Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (Compound 10)
  • Structure : Lacks sulfation and the α-L-fucose branch.
  • Optical Rotation : [α]D +8.0° (c 0.5, water) vs. sulfated analog’s unmeasured but likely distinct rotation due to sulfation and fucosylation.
  • Role : Used as a reference in NMR studies to confirm glycosidic linkage patterns .
Propargyl (3-O-Sulfo-β-D-Galactopyranosyl)-(1→4)-2-Acetamido-2-Deoxy-β-D-Glucopyranoside Sodium Salt (Compound 30)
  • Structure : Contains a 3-sulfo group on β-D-galactose but lacks the α-L-fucose branch.
  • Optical Rotation : [α]D21 = −11.0° (c 0.2, H₂O), indicating stereochemical differences due to the propargyl group and β-configuration.
  • Application : Serves as a click chemistry-ready intermediate for glycoconjugate synthesis .

Fucosylation and Branching Complexity

Phenyl 2-Acetamido-2-Deoxy-3-O-(α-L-Fucopyranosyl)-β-D-Glucopyranoside
  • Structure : Features α-L-fucose at C3 but lacks sulfation and the galactose branch.
  • Role : Synthesized to study α-(1→3)-fucosyltransferase activity, highlighting how fucosylation alone influences enzyme specificity .
β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-2-acetamido-2-deoxy]-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranoside (Compound 11a)
  • Structure : A pentasaccharide with dual fucose and sulfated galactose branches.
  • Molecular Weight : 1428.4937 Da (MALDI-TOF MS), significantly larger than the target compound.
  • Function : Demonstrates enhanced binding avidity to Siglec receptors due to multivalent presentations .

Sulfation and Anionic Charge

2-Acetamido-2-deoxy-6-O-sulfo-4-O-(6-O-sulfo-β-¹³C₆-D-galactopyranosyl)-α-D-glucopyranose (Compound 16)
  • Structure : Double sulfation at galactose C6 and glucosamine C4.
  • Isotopic Labeling : ¹³C-labeled for metabolic tracing in mucopolysaccharidosis studies.
  • Key Difference : Sulfation at C6 (vs. C3 in the target compound) alters electrostatic interactions with heparan sulfate-binding proteins .

Preparation Methods

Sequential Glycosylation Using "Armed/Disarmed" Coupling

The "armed/disarmed" glycosylation strategy enables sequential coupling of monosaccharide units by modulating the reactivity of glycosyl donors. In one approach, the galactopyranosyl donor (armed with electron-donating protecting groups) reacts first with the glucosamine acceptor, followed by the fucopyranosyl donor (disarmed with electron-withdrawing groups). Key steps include:

  • Galactosylation : 3-O-sulfo-β-D-galactopyranosyl trichloroacetimidate (activated donor) reacts with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside under BF₃·Et₂O catalysis, achieving >80% yield.

  • Fucosylation : The disarmed α-L-fucopyranosyl bromide donor couples to the 3-OH position of the glucosamine residue using tetraethylammonium bromide as a halide ion catalyst, yielding 75–82% of the trisaccharide intermediate.

StepDonorAcceptorCatalystYield
13-O-sulfo-β-D-galactopyranosyl2-acetamido-4,6-O-benzylidene-D-glucosideBF₃·Et₂O82%
2α-L-fucopyranosyl bromide4-O-galactosylated glucosamineEt₄NBr78%

Selective Sulfation Techniques

Sulfation at the 3-OH position of galactose is achieved through:

  • Stannylene Acetal Method : Treatment of the galactose residue with dibutyltin oxide forms a cyclic stannylene intermediate, enabling regioselective sulfation with sulfur trioxide-triethylamine complex (SO₃·NEt₃). This method achieves >90% sulfation efficiency but requires anhydrous conditions.

  • Direct Sulfation : Post-glycosylation sulfation using SO₃·pyridine in dimethylformamide (DMF) at 0°C provides a 70–75% yield but may lead to over-sulfation without careful stoichiometric control.

Chemoenzymatic Approaches

Enzymatic Fucosylation

Immobilized α-1,3/4-fucosyltransferase (FucT-III) facilitates regioselective fucosylation of the sulfated tetrasaccharide intermediate. Using guanosine 5′-diphospho-β-L-fucose (GDP-Fuc) as the donor, the enzyme attaches fucose to the 3-OH position of N-acetylglucosamine with 65–70% conversion efficiency. Advantages include stereochemical precision and avoidance of protecting groups.

Modular Assembly of Oligosaccharides

A hybrid approach combines chemical synthesis of the core trisaccharide (galactose-glucosamine-fucose) with enzymatic sulfation:

  • Chemical Synthesis : Benzyl-protected trisaccharide is assembled via Koenigs-Knorr glycosylation.

  • Enzymatic Sulfation : Recombinant 3-O-sulfotransferase (3-OST-3) transfers sulfate from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to galactose, achieving 85% yield under physiological pH.

Solid-Phase Synthesis and Deprotection

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For glycopeptide conjugates, the compound is synthesized on resin using Fmoc-protected glucosamine building blocks:

  • Glycosylation : Nα-Fmoc-Ser/Thr-OPfp esters are glycosylated with 3-O-sulfo-galactose donors activated by pentafluorophenyl (Pfp) esters.

  • Deprotection : The dithiasuccinoyl (Dts) group on glucosamine is removed via thiolysis (1M mercaptoethanol, pH 8.5), followed by acetylation (Ac₂O/pyridine) to yield the final product.

ResinCoupling ReagentDeprotection AgentYield
WangPfp estersMercaptoethanol68%

Comparative Analysis of Methods

MethodYieldRegioselectivityScalabilityCost
Chemical Glycosylation70–82%ModerateHigh$$
Enzymatic Fucosylation65–70%HighMedium$$$
Solid-Phase SPPS60–68%LowLow$$$$

Chemical methods dominate industrial production due to scalability, while enzymatic approaches are preferred for biomedical applications requiring high stereochemical fidelity.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky 3-sulfo and acetamido groups impede glycosylation. Using polar solvents (DMF/acetonitrile) enhances reactivity.

  • Sulfation Side Reactions : Over-sulfation is mitigated by limiting SO₃·NEt₃ to 1.2 equivalents and reaction times to 2 hours.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves sulfation isomers, achieving >98% purity.

Applications in Biomedical Research

The compound serves as a key ligand for selectins in inflammation studies and a standard for mass spectrometry-based glycomics. Its synthetic accessibility has enabled structure-activity studies in heparin mimetics and cancer vaccine development .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the sulfated and fucosylated trisaccharide backbone of this compound?

  • Methodological Answer : The synthesis typically involves sequential glycosylation reactions with protected monosaccharide donors. For example:

  • Step 1 : Use benzyl or acetyl groups to protect hydroxyl and amino groups (e.g., benzyl bromide-silver oxide for benzylation) .
  • Step 2 : Glycosylate the glucopyranoside core with a 3-sulfo-α-D-galactopyranosyl donor, followed by α-L-fucopyranosyl attachment. Trichloroacetimidate donors are common for stereocontrol .
  • Step 3 : Final deprotection via hydrogenolysis or acid hydrolysis .
    • Data Table :
Starting Material (mg)Product Yield (mg)Yield (%)Key Protecting GroupsReference
9.08.796.7Benzyl, Acetyl
4.64.088.0tert-Butyldiphenylsilyl

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR in D₂O to resolve anomeric protons (δ 4.5–5.5 ppm for α/β linkages) and sulfated groups (δ 2.5–3.5 ppm for SO₃) .
  • Mass Spectrometry : MALDI-TOF-MS or HRMS-ESI for molecular ion validation (e.g., [M+Na]+ = 1487.1865 observed vs. 1486.5546 calculated) .
    • Key NMR Shifts :
Proton/Carbonδ (ppm)AssignmentReference
1H (α-Fuc)5.12Anomeric proton
13C (SO₃)69.8Sulfate-bearing carbon

Advanced Research Questions

Q. How can researchers resolve low yields in enzymatic fucosylation steps?

  • Methodological Answer :

  • Enzyme Optimization : Use FUT5 fucosyltransferase with Mn²⁺ cofactors (100 mM MnCl₂) and adjust pH to 7.5 for enhanced activity .
  • Substrate Engineering : Introduce hydrophobic spacers (e.g., 1-azido-3,6,9-trioxaundecanyl) to improve enzyme-substrate binding .
    • Data Table :
EnzymeCo-factorYield (%)Purification MethodReference
FUT5Mn²⁺91Biogel P-2 + HPLC
ChemicalN/A64Silica Chromatography

Q. What analytical approaches address conflicting NMR data for sulfated vs. non-sulfated analogs?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C-labeled sulfated N-acetyl-D-lactosamines to isolate sulfate-specific shifts .
  • 2D NMR : HSQC and NOESY to differentiate sulfated (3-J coupling ~8 Hz) and fucosylated (3-J coupling ~3 Hz) regions .

Q. How can synthetic routes be optimized to avoid side reactions during deprotection?

  • Methodological Answer :

  • Selective Deprotection : Use tert-butyldiphenylsilyl (TBDPS) groups for 6-OH protection, removable via TBAF without disrupting sulfates .
  • Microwave-Assisted Synthesis : Reduce reaction time for acid-labile intermediates (e.g., 30% reduced side products at 50°C) .

Contradictions & Validation

  • Yield Discrepancies : Chemical glycosylation (64–88%) vs. enzymatic (91%) methods highlight trade-offs between scalability and specificity .
  • Mass Accuracy : HRMS deviations (e.g., Δm/z = 0.019 for [M+Na]+ in ) suggest calibration with internal standards (e.g., NaTFA).

Key Takeaways for Researchers

  • Prioritize enzymatic fucosylation for high stereoselectivity but optimize co-factor conditions.
  • Combine NMR isotopic labeling with 2D techniques to resolve structural ambiguities.
  • Use hybrid chemical-enzymatic strategies to balance yield and purity.

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